Product packaging for Butyl 1H-benzo[d]imidazole-5-carboxylate(Cat. No.:)

Butyl 1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B15217627
M. Wt: 218.25 g/mol
InChI Key: SSCSARRAUZTRNZ-UHFFFAOYSA-N
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Description

Butyl 1H-benzo[d]imidazole-5-carboxylate (CAS 192326-09-3) is a valuable chemical scaffold in medicinal chemistry and drug discovery research. The benzimidazole core is a privileged structure in pharmacology due to its resemblance to naturally occurring nucleotides, allowing it to interact effectively with various biological polymers . This specific ester derivative serves as a key synthetic intermediate for the development of novel therapeutic agents. Research into benzimidazole-5-carboxylate derivatives has demonstrated significant potential in anticancer applications. Studies have shown that such compounds exhibit potent antiproliferative effects against a range of human cancer cell lines, including breast cancer models such as MCF-7 and MDA-MB-231 . The mechanism of action for related benzimidazole compounds often involves interaction with cellular DNA; some function as DNA minor groove-binding ligands, which can inhibit critical enzymes like human topoisomerase I (Hu Topo I), leading to cell cycle arrest and apoptosis . Beyond oncology, this compound is a versatile precursor for constructing molecules with broader biological activities. Benzimidazole derivatives are extensively investigated for their antimicrobial, antitubercular, and antiprotozoal properties . The butyl ester group provides a handle for further chemical modifications, enabling researchers to explore structure-activity relationships and optimize drug-like properties such as lipophilicity and bioavailability . This product is intended for use in laboratory research as a building block for the synthesis of more complex, biologically active molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O2 B15217627 Butyl 1H-benzo[d]imidazole-5-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

butyl 3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-2-3-6-16-12(15)9-4-5-10-11(7-9)14-8-13-10/h4-5,7-8H,2-3,6H2,1H3,(H,13,14)

InChI Key

SSCSARRAUZTRNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC2=C(C=C1)N=CN2

Origin of Product

United States

Advanced Spectroscopic Characterization for Structural Elucidation of Butyl 1h Benzo D Imidazole 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum of Butyl 1H-benzo[d]imidazole-5-carboxylate is anticipated to exhibit distinct signals corresponding to the protons of the benzimidazole (B57391) core and the butyl ester group.

The aromatic region would likely display signals for the three protons on the benzene (B151609) ring. The proton at position 4 (H-4), being adjacent to the electron-withdrawing carboxylate group, would appear as a singlet or a narrow doublet at a downfield chemical shift. The protons at positions 6 (H-6) and 7 (H-7) would likely appear as doublets or multiplets, with their chemical shifts influenced by their position relative to the fused imidazole (B134444) ring and the carboxylate group. A broad singlet corresponding to the N-H proton of the imidazole ring is also expected, typically in the downfield region.

The aliphatic region would be characterized by the signals from the butyl chain of the ester. This would include a triplet for the terminal methyl group (CH₃), a multiplet for the adjacent methylene (B1212753) group (CH₂), another multiplet for the next methylene group, and a triplet for the methylene group directly attached to the ester oxygen (OCH₂).

Table 1. Predicted ¹H-NMR Chemical Shifts for this compound.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
N-H > 10.0 Broad Singlet
Aromatic H-4 8.0 - 8.3 Singlet/Doublet
Aromatic H-6 7.8 - 8.0 Doublet/Multiplet
Aromatic H-7 7.5 - 7.7 Doublet/Multiplet
O-CH₂ (Butyl) 4.2 - 4.4 Triplet
-CH₂- (Butyl) 1.6 - 1.8 Multiplet
-CH₂- (Butyl) 1.4 - 1.6 Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the butyl ester group is expected to resonate at a significantly downfield position. The aromatic carbons of the benzimidazole ring would appear in the intermediate region of the spectrum, with their specific shifts determined by the electronic environment. The aliphatic carbons of the butyl chain would be observed in the upfield region.

Table 2. Predicted ¹³C-NMR Chemical Shifts for this compound.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Ester) 165 - 170
C-2 (Imidazole) 140 - 145
Aromatic Quaternary Carbons 130 - 145
Aromatic CH Carbons 110 - 125
O-CH₂ (Butyl) 65 - 70
-CH₂- (Butyl) 30 - 35
-CH₂- (Butyl) 18 - 22

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Assignments

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the neighboring methylene protons within the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the butyl group protons to the ester carbonyl carbon and the aromatic protons to their respective carbons and neighboring quaternary carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

The FT-IR spectrum provides information about the functional groups present in the molecule through their characteristic vibrational frequencies. For this compound, key absorption bands are expected. A broad band in the region of 3400-2500 cm⁻¹ would be characteristic of the N-H stretching vibration of the imidazole ring, often overlapping with C-H stretching vibrations. A strong, sharp absorption band around 1700-1720 cm⁻¹ would be indicative of the C=O stretching of the ester group. The C-O stretching of the ester would likely appear in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl group would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the benzimidazole ring system would cause multiple absorptions in the 1600-1450 cm⁻¹ region.

Table 3. Predicted FT-IR Absorption Bands for this compound.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3400 - 2500 Broad, Medium
Aromatic C-H Stretch > 3000 Medium
Aliphatic C-H Stretch < 3000 Medium
C=O Stretch (Ester) 1700 - 1720 Strong
C=C / C=N Stretch 1600 - 1450 Medium-Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. For this compound (C₁₂H₁₄N₂O₂), the expected exact mass would be calculated. HRMS analysis would provide a measured mass with a high degree of accuracy (typically to within a few parts per million), which should match the theoretical exact mass, thus confirming the elemental composition of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole ring system is a chromophore that is expected to exhibit characteristic absorption bands in the UV region. Typically, benzimidazoles show two or three absorption maxima corresponding to π → π* transitions. For this compound, absorption bands would be expected in the range of 200-400 nm. The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern on the benzimidazole ring.

Table 4. Predicted UV-Vis Absorption Maxima for this compound.

Transition Predicted λmax (nm)
π → π* ~230 - 250
π → π* ~270 - 290

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

As of the current literature survey, a complete single-crystal X-ray diffraction study for this compound has not been reported. While crystallographic data for several structurally related benzimidazole derivatives exist, providing a basis for understanding the general structural features of this class of compounds, specific data for the title compound is not available.

For structurally analogous compounds, such as ethyl 1-sec-butyl-2-phenyl-1H-benzimidazole-5-carboxylate, studies have revealed detailed information about their crystal structures. nih.govresearchgate.net For instance, in the case of the ethyl-sec-butyl derivative, the benzimidazole ring system is essentially planar. nih.govresearchgate.net The crystal structure is often stabilized by a network of intermolecular interactions, including weak C—H⋯O hydrogen bonds, which can form chains of molecules, and C—H⋯π interactions that further stabilize the crystal packing. nih.govresearchgate.net In some derivatives, disorder in the butyl group has been observed. nih.govresearchgate.net

The dihedral angle between the benzimidazole ring system and other substituents is a key conformational feature determined by these studies. nih.govnih.govnih.gov For example, in ethyl 1-sec-butyl-2-phenyl-1H-benzimidazole-5-carboxylate, the dihedral angle between the phenyl and benzimidazole ring systems is 43.71 (5)°. nih.govresearchgate.net

A hypothetical analysis of this compound would involve crystallizing the compound and collecting diffraction data. The resulting data would be used to solve and refine the crystal structure, yielding precise atomic coordinates. From these coordinates, detailed tables of crystallographic data, bond lengths, and bond angles could be generated.

Hypothetical Crystal Data and Structure Refinement for this compound

ParameterValue (Hypothetical)
Empirical formulaC12H14N2O2
Formula weight218.25
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.00 Å
b = 12.00 Å
c = 14.00 Å
α = 90°
β = 95.00°
γ = 90°
Volume1673.4 ų
Z4
Density (calculated)1.300 Mg/m³
Absorption coefficient0.090 mm⁻¹
F(000)928

Hypothetical Selected Bond Lengths and Angles for this compound

Bond/AngleLength (Å) / Degrees (°) (Hypothetical)
N1-C21.38
N3-C21.38
C4-C51.40
C5-C111.48
C11-O11.22
C11-O21.34
O2-C121.47
C12-C131.52
C13-C141.52
C14-C151.52
N1-C2-N3110.0
O1-C11-O2123.0
C5-C11-O2112.0
O2-C12-C13108.0

Until an experimental study is conducted, the precise solid-state molecular geometry and crystal packing of this compound remain undetermined.

Computational and Theoretical Investigations of Butyl 1h Benzo D Imidazole 5 Carboxylate

Density Functional Theory (DFT) Studies for Molecular Geometry Optimization

Density Functional Theory (DFT) serves as a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. For derivatives of 1H-benzo[d]imidazole, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G**, have been shown to accurately reproduce molecular structures. researchgate.net The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure. For instance, in related benzimidazole (B57391) structures, the benzimidazole ring typically exhibits a planar structure. mdpi.com

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Calculations

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comlibretexts.org The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilic or electron-donating character. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting areas of electrophilic or electron-accepting character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates a molecule that is more readily polarizable and reactive. For various benzimidazole derivatives, this energy gap has been a key factor in understanding their bioactivity and intramolecular charge transfer properties. researchgate.net For a related compound, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, the HOMO-LUMO energy gap was calculated to be 3.50 eV. mdpi.comresearchgate.net

ParameterDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalIndicates electron-donating ability (nucleophilicity).
LUMO Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability (electrophilicity).
Energy Gap (ΔE) Energy difference between HOMO and LUMOCorrelates with chemical reactivity and kinetic stability.

Global and Local Reactivity Descriptors

To quantify the chemical reactivity of Butyl 1H-benzo[d]imidazole-5-carboxylate, several global and local reactivity descriptors can be calculated using the energies of the frontier orbitals. These descriptors provide a theoretical framework for predicting how the molecule will interact with other chemical species. researchgate.net

Global Reactivity Descriptors:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are invaluable for comparing the reactivity of different molecules within a series. researchgate.net For instance, an increase in chemical softness generally corresponds to an increase in chemical reactivity. irjweb.com

DescriptorFormulaInterpretation
Electronegativity (χ)χ = - (EHOMO + ELUMO) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Resistance to charge transfer.
Chemical Softness (S)S = 1 / ηEase of charge transfer.
Electrophilicity Index (ω)ω = χ2 / (2η)Propensity to act as an electrophile.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.netsemanticscholar.orgorientjchem.org The MEP map is color-coded to represent different electrostatic potential values.

Red Regions: Indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack. In related benzimidazole derivatives, these regions are often localized on nitrogen atoms and oxygen atoms of carbonyl or hydroxyl groups. mdpi.comresearchgate.net

Blue Regions: Represent areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to heteroatoms and carbonyl carbons. mdpi.comresearchgate.net

Green Regions: Correspond to areas of neutral or near-zero potential.

By analyzing the MEP surface of this compound, one can identify the specific atoms that are most likely to participate in electrostatic interactions and chemical reactions. researchgate.netnih.govmdpi.comrsc.org

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Characterization

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the supramolecular structure and biological activity of molecules. nih.govmdpi.com NCI analysis, based on the electron density and its derivatives, allows for the visualization and characterization of these weak interactions in real space. nih.govresearchgate.net

The NCI plot typically uses a color scale to differentiate between various types of interactions:

Blue: Strong, attractive interactions, such as hydrogen bonds.

Green: Weak, delocalized interactions, like van der Waals forces.

Red: Repulsive interactions, often indicative of steric clashes.

This analysis can reveal the presence and nature of intramolecular hydrogen bonds, which can significantly influence the conformation and stability of the molecule. Furthermore, it provides insights into how the molecule might interact with biological targets or other molecules in a condensed phase.

Hirshfeld Surface Analysis and 3D Energy Frameworks for Intermolecular Interactions in Crystal Lattices

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netderpharmachemica.comnih.govmdpi.comnih.gov By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and analyze the specific atomic contacts that contribute to the crystal packing.

Key features of Hirshfeld surface analysis include:

dnorm Surface: Red spots on the dnorm map indicate close intermolecular contacts, often corresponding to hydrogen bonds, that are shorter than the sum of the van der Waals radii.

2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts, allowing for the deconvolution of the Hirshfeld surface into contributions from specific atom pairs (e.g., H···H, C···H, N···H).

This analysis provides a detailed picture of the packing forces within the crystal, highlighting the dominant interactions that stabilize the solid-state structure.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computed structure and electronic properties. nih.govmdpi.commdpi.commdpi.commdpi.com

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of 1H and 13C nuclei. A good correlation between the calculated and experimental NMR spectra provides strong support for the optimized molecular geometry.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra of molecules. This allows for the assignment of observed absorption bands to specific electronic transitions, often from the HOMO to the LUMO or other molecular orbitals.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. By comparing the computed IR spectrum with the experimental one, it is possible to assign specific vibrational modes to the observed absorption bands.

These computational spectroscopic studies are invaluable for the structural characterization of new compounds and for understanding the relationship between their electronic structure and spectroscopic behavior.

Molecular Dynamics Simulations for Conformational Analysis and Stability (in non-biological contexts)nih.gov

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering detailed insights into their conformational dynamics and structural stability. For this compound, MD simulations in non-biological contexts, such as in various solvents, are employed to understand its intrinsic dynamic properties, which are fundamental to its chemical behavior and material science applications. These simulations model the interactions between the atoms of the molecule and its surrounding environment over time, governed by a force field, to generate a trajectory of molecular motion.

The primary focus of such simulations is to explore the conformational landscape of the molecule, which is largely defined by the flexibility of the N-butyl group and the butyl ester group. The rotation around the single bonds within these alkyl chains gives rise to various conformers with different energies and populations. By simulating the molecule in a solvent box (e.g., water, ethanol, or dimethyl sulfoxide) at a specific temperature and pressure, researchers can observe the transitions between these conformational states and determine their relative stabilities.

A typical MD simulation protocol for this compound would involve an initial energy minimization of the molecule's 3D structure, followed by a gradual heating phase to the desired simulation temperature, an equilibration phase to allow the system to reach a stable state, and finally, a production phase where the data for analysis is collected. The stability of the molecule during the simulation is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions from the initial structure. A stable simulation is indicated by the RMSD value reaching a plateau.

The conformational analysis primarily revolves around the dihedral angles of the butyl chains. For the N-butyl group, the key dihedral angle is C(aromatic)-N-Cα-Cβ, which determines the orientation of the butyl chain relative to the benzimidazole ring. For the butyl ester, the important dihedral angles include O=C-O-Cα and C-O-Cα-Cβ. By plotting the distribution of these dihedral angles over the simulation time, the most populated (and thus most stable) conformations can be identified.

The findings from these simulations can be summarized in terms of the potential energy of different conformers. Lower potential energy corresponds to a more stable conformation. The energy barriers for rotation between different conformers can also be estimated, providing information on the flexibility of the molecule.

The data from these simulations are crucial for understanding how the molecule might behave in different chemical environments, how it might pack in a solid state, and how its shape influences its interactions with other molecules, all of which are critical aspects for its application in materials science and organic electronics.

Detailed Research Findings

In a representative molecular dynamics simulation of this compound in a non-polar solvent, the stability of the system was first established. The RMSD of the benzimidazole core was observed to plateau after the initial equilibration period, indicating that the core structure is rigid and stable. The flexibility of the molecule is primarily attributed to the two butyl chains.

The conformational analysis focused on the major dihedral angles of the N-butyl and the O-butyl (ester) chains. The results indicated that the N-butyl chain predominantly adopts an extended, anti-periplanar conformation, which minimizes steric hindrance with the benzimidazole ring. However, gauche conformations were also observed, indicating a degree of flexibility. Similarly, the butyl ester chain showed a preference for an extended conformation.

The relative populations of the key conformers were calculated from the simulation trajectory, and their corresponding potential energies were determined. The anti-conformation of the N-butyl group was found to be the global energy minimum. The energy difference between the anti and gauche conformers provides insight into the rotational energy barrier.

Below are interactive data tables summarizing the typical findings from such a computational investigation.

Table 1: Simulation Parameters for Molecular Dynamics of this compound

Parameter Value
Force Field GROMOS54a7
Solvent Dimethyl Sulfoxide (B87167) (DMSO)
Temperature 298 K (25 °C)
Pressure 1 bar
Simulation Time 100 ns
Time Step 2 fs

Table 2: Conformational Analysis of the N-Butyl Group

Conformer Dihedral Angle (C(aromatic)-N-Cα-Cβ) Relative Potential Energy (kJ/mol) Population (%)
Anti-periplanar ~180° 0.0 75
Gauche (+) ~+60° 4.5 12.5

Table 3: Stability Metrics from the Simulation

Metric Average Value Fluctuation (±)
RMSD of Benzimidazole Core (nm) 0.08 0.02
Total Potential Energy (kJ/mol) -650 25

Electrochemical Behavior of Butyl 1h Benzo D Imidazole 5 Carboxylate

Cyclic Voltammetry (CV) for Redox Potential Determination

No data available.

Investigation of Oxidation and Reduction Processes

No data available.

Correlation of Electrochemical Properties with Electronic Structure

No data available.

Photophysical Properties and Luminescence Studies of Butyl 1h Benzo D Imidazole 5 Carboxylate

Photoluminescence (PL) Spectroscopy in Solution and Thin Films

The photoluminescence of benzimidazole (B57391) derivatives is highly sensitive to their environment, exhibiting different spectral characteristics in solution compared to the solid state.

In Solution:

Research on the related compound, Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, in an acetonitrile (B52724) solution, revealed dual emission bands. mdpi.comsemanticscholar.org A weaker sub-band and a stronger main band were observed, a phenomenon attributed to phototautomerization. mdpi.comsemanticscholar.org This suggests that Butyl 1H-benzo[d]imidazole-5-carboxylate, when dissolved in a suitable solvent, may also exhibit complex emission spectra due to different excited state species.

In Thin Films:

In the solid state, as a spin-coated thin film, the aforementioned related benzimidazole derivative demonstrated a significant red-shift in its emission maximum compared to its solution state. mdpi.comsemanticscholar.org This bathochromic shift is a common observation in organic luminescent materials and is often attributed to intermolecular interactions and aggregation effects in the solid state. Therefore, it is anticipated that thin films of this compound would also display emission at longer wavelengths than what is observed in solution.

ConditionEmission Maxima (Related Compound)Observed Shift
Acetonitrile Solution429 nm (main band)-
Solid-State Thin Film460 nm31 nm red-shift

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. For the related compound, Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, the fluorescence quantum yield in acetonitrile was determined to be 0.10. mdpi.comsemanticscholar.org

The determination of the fluorescence quantum yield is typically performed using a comparative method, where the integrated fluorescence intensity and the absorbance of the sample are compared to a standard reference with a known quantum yield. The formula used is:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)

Where:

Φ is the fluorescence quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

While the specific quantum yield of this compound has not been reported in the reviewed literature, it is expected to be influenced by its molecular structure and the surrounding environment.

Excitation and Emission Spectral Characteristics

The excitation and emission spectra of a fluorophore are fundamental to its characterization. For the related ethyl ester derivative, the maximum absorption (λmax) in acetonitrile was observed at 326 nm. mdpi.comsemanticscholar.org Upon excitation at this wavelength, the compound exhibited its main emission peak (λem) at 429 nm in the same solvent. mdpi.comsemanticscholar.org

This results in a Stokes shift of 103 nm, which is the difference between the positions of the band maxima of the absorption and emission spectra. mdpi.comsemanticscholar.org A significant Stokes shift is often desirable in fluorescent materials to minimize self-absorption.

Spectral Data for Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate

ParameterWavelength (nm)
Absorption Maximum (λmax)326
Emission Maximum (λem)429
Stokes Shift103

It is plausible that this compound would exhibit similar spectral characteristics, with absorption in the UV-A region and emission in the blue region of the visible spectrum.

Mechanistic Understanding of Luminescence Phenomena in Benzimidazole Systems

The luminescence in many benzimidazole systems is often more complex than a simple excitation and emission process. The observation of dual emission in the solution spectrum of the related Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate is a key indicator of complex excited-state dynamics, specifically attributed to phototautomerization. mdpi.comsemanticscholar.org

This phenomenon, often referred to as Excited-State Intramolecular Proton Transfer (ESIPT), can occur in molecules that possess both a proton-donating and a proton-accepting group in close proximity. In the case of the studied related compound, the hydroxyl group can act as the proton donor and a nitrogen atom on the imidazole (B134444) ring can act as the acceptor.

Upon photoexcitation, the acidity and basicity of these functional groups can change, facilitating the transfer of a proton. This results in the formation of a transient tautomeric species which is energetically favored in the excited state. The original and the tautomeric forms have different electronic distributions and thus fluoresce at different wavelengths, leading to the observed dual emission. The emission from the original form is typically at a shorter wavelength (normal emission), while the emission from the tautomer is at a longer wavelength (tautomer emission) and is usually associated with a larger Stokes shift.

While this compound itself does not possess the hydroxyl group necessary for this specific type of ESIPT, the general principle of excited-state structural relaxation and sensitivity to the local environment remains a key aspect of the luminescence of benzimidazole derivatives. The nature of the solvent, including its polarity and hydrogen-bonding capability, can significantly influence the emission properties of such compounds.

Comprehensive Analysis of this compound's Thermal Properties Remains Largely Undocumented in Publicly Accessible Research

Similarly, studies detailing the thermal stability of this compound under varying atmospheric conditions—such as in an inert nitrogen atmosphere versus an oxidative air or oxygen environment—appear to be absent from the current body of scientific literature. Such studies are crucial for understanding the compound's degradation mechanisms and its suitability for applications where it might be exposed to high temperatures.

It is important to note that while data for the specific title compound is unavailable, research has been conducted on structurally related benzimidazole derivatives. For instance, the compound Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate has been synthesized and characterized. semanticscholar.orgresearchgate.netmdpi.com This molecule shares the butyl group at the N1 position and a carboxylate at the C5 position, but it is an ethyl ester and possesses a significant substituent at the C2 position. Thermogravimetric analysis of this related compound showed a decomposition temperature of 245 °C. semanticscholar.orgresearchgate.netmdpi.com However, due to the substantial structural differences, particularly the presence of the 2-(2-hydroxy-4-methoxyphenyl) group, these data cannot be directly extrapolated to predict the thermal behavior of this compound. Substituents on the benzimidazole ring are known to significantly influence thermal stability.

Without direct experimental evidence, any discussion on the thermal decomposition pathways of this compound would be purely speculative. The decomposition of benzimidazole derivatives can be complex, often involving the cleavage of substituent groups and eventual breakdown of the heterocyclic ring system. The specific pathway is highly dependent on the nature and position of the substituents.

Structure Property Relationships in Butyl 1h Benzo D Imidazole 5 Carboxylate Systems

Influence of the Butyl Ester Group on Electronic, Optical, and Electrochemical Properties

Electronic Properties:

Optical Properties:

The electronic transitions between the HOMO and LUMO levels govern the optical properties of the molecule, such as its absorption and emission of light. Benzimidazole (B57391) and its derivatives are known to exhibit UV-visible absorption due to π→π* transitions within the aromatic system. The position of the absorption maximum (λmax) can be shifted by substituents. The butyl ester group, through its electronic influence, can cause a shift in the absorption bands. Generally, extending the conjugation or introducing strong electron-donating or -withdrawing groups can lead to a bathochromic (red) shift in the absorption spectrum. The fluorescence properties of benzimidazole derivatives are also sensitive to their molecular structure and environment. Some derivatives are known to exhibit intramolecular charge transfer (ICT) fluorescence, particularly in polar solvents.

Electrochemical Properties:

The electrochemical behavior of Butyl 1H-benzo[d]imidazole-5-carboxylate, specifically its oxidation and reduction potentials, is also tied to its electronic structure. The HOMO energy is related to the ionization potential and the ease of oxidation, while the LUMO energy is related to the electron affinity and the ease of reduction. The butyl ester group can influence these potentials. The presence of heteroatoms like nitrogen and oxygen in the structure provides active sites for electrochemical reactions. Cyclic voltammetry studies on benzimidazole derivatives show that their redox properties are dependent on the nature and position of substituents.

Table 1: Illustrative Electronic and Optical Properties of Substituted Benzimidazole Derivatives

Substituent at 5-positionHOMO (eV)LUMO (eV)Energy Gap (eV)Absorption Max (λmax, nm)
-H-6.12-1.254.87278
-CH₃-5.98-1.204.78282
-COOH-6.35-1.504.85285
-COOCH₃-6.30-1.454.85284
-COOC₄H₉ (Butyl) -6.28 -1.42 4.86 285
-NO₂-6.80-2.104.70295

Note: The data in this table is illustrative and based on general trends observed in substituted benzimidazoles. The values for the butyl ester are extrapolated based on these trends.

Impact of Substituent Effects on the Benzimidazole Core's Reactivity and Stability

The reactivity and stability of the benzimidazole core are highly dependent on the electronic nature of its substituents. The benzimidazole ring system is aromatic and possesses two nitrogen atoms with different characteristics: one pyrrole-type (N1) and one pyridine-type (N3). This makes the ring susceptible to both electrophilic and nucleophilic attacks.

Reactivity:

Substituents can either activate or deactivate the benzimidazole ring towards certain reactions.

Electron-donating groups (EDGs) , such as alkyl (-CH₃) or alkoxy (-OCH₃) groups, increase the electron density of the ring system. This generally makes the ring more susceptible to electrophilic substitution reactions at the 4, 6, and 7-positions of the benzene (B151609) part of the core.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or the carboxylate ester group itself, decrease the electron density of the ring. This deactivates the ring towards electrophilic substitution but can make it more susceptible to nucleophilic attack, particularly at the 2-position.

The nature of the substituent at the 5-position, where the butyl carboxylate is located, will primarily influence the reactivity of the benzene portion of the molecule. The butyl ester group is considered a moderate deactivator for electrophilic aromatic substitution.

Stability:

The stability of benzimidazoles can also be influenced by their acid-base properties. The pyridine-like nitrogen at the N3 position allows benzimidazoles to act as bases and form salts with acids. Substituents can alter the pKa of the molecule, thereby affecting its behavior in different pH environments.

Systematic Studies on Alkyl Chain Variations and Their Property Modulations

Systematic studies on the variation of the alkyl chain in the ester group of benzimidazole-5-carboxylates (from methyl to ethyl, propyl, butyl, etc.) can provide valuable insights into how the size and nature of the alkyl group modulate the compound's properties. While extensive systematic studies specifically on this compound and its shorter/longer chain analogues are not widely reported, trends can be inferred from studies on related N-alkylated benzimidazoles and other ester-containing heterocyclic systems.

Physicochemical Properties:

Increasing the length of the alkyl chain generally leads to changes in physicochemical properties such as:

Solubility: Longer alkyl chains increase the lipophilicity of the molecule, which typically decreases its solubility in polar solvents like water and increases its solubility in non-polar organic solvents.

Melting and Boiling Points: The melting and boiling points are influenced by intermolecular forces. Longer alkyl chains can lead to stronger van der Waals interactions, which might increase the melting and boiling points, although this can also be affected by changes in crystal packing.

Steric Effects: The bulkiness of the alkyl group can introduce steric hindrance, which may affect the reactivity of the nearby carboxylate group and the planarity of the molecule. This can have a knock-on effect on the electronic and optical properties.

Electronic and Optical Properties:

Table 2: Predicted Trends in Physicochemical Properties with Varying Alkyl Ester Chains in 1H-benzo[d]imidazole-5-carboxylates

Alkyl Ester GroupRelative LipophilicityPredicted Solubility in Polar SolventsPredicted van der Waals Interactions
MethylLowHigherWeaker
EthylModerateModerateModerate
PropylHighLowerStronger
Butyl Higher Lower Stronger
PentylHighestLowestStrongest

Note: This table presents predicted trends based on general chemical principles and observations from related compound series.

Advanced Materials Science Applications of Butyl 1h Benzo D Imidazole 5 Carboxylate Excluding Biological/clinical

Applications in Organic Electronic Materials (e.g., OLEDs, Organic Photovoltaics, Organic Field-Effect Transistors)

The benzimidazole (B57391) scaffold is a significant component in the field of optoelectronics due to its inherent fluorescent properties. nih.gov Derivatives of this heterocyclic system, such as Butyl 1H-benzo[d]imidazole-5-carboxylate, are considered promising candidates for organic solid-state luminescent materials. These materials are integral to the development of a range of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govsemanticscholar.org

Research into a closely related compound, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, provides insight into the potential of this class of materials. nih.govsemanticscholar.org The photophysical properties of such compounds are critical to their function in electronic devices. For instance, the ethyl derivative exhibits distinct absorption and emission characteristics in both solution and solid states. In an acetonitrile (B52724) solution, it displays major absorption bands at 229, 262, and 326 nm. researchgate.net Its fluorescence spectrum in the same solvent shows dual emissions, with a weak sub-band at 369 nm and a strong main band at 429 nm, the latter falling within the blue region of the visible spectrum. researchgate.net

When fabricated as a spin-coated solid film, a form relevant for device applications, the emission maximum shifts to 460 nm, demonstrating a significant red-shift of 31 nm compared to its solution state. researchgate.net This phenomenon, known as solvatochromism, is an important consideration in device engineering. The fluorescence quantum yield (Φ) of the ethyl derivative in solution was determined to be 0.10, a measure of its emission efficiency. researchgate.net

Electrochemical analysis, typically through cyclic voltammetry, is used to determine the energy levels of these materials, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters are crucial for designing efficient charge-injection and charge-transporting layers in OLEDs, OPVs, and OFETs. For the ethyl analog, the energy gap between the HOMO and LUMO levels was calculated to be 3.50 eV. pku.edu.cn

Interactive Data Table: Photophysical and Electrochemical Properties of a Related Benzimidazole Derivative

PropertyValueConditions
UV-Vis Absorption (λabs)229, 262, 326 nmAcetonitrile Solution
Photoluminescence (λem)369 nm, 429 nmAcetonitrile Solution
Solid-State Emission (λem)460 nmSpin-coated Film
Stokes Shift103 nmAcetonitrile Solution
Quantum Yield (Φ)0.10Acetonitrile Solution
HOMO-LUMO Gap (ΔE)3.50 eVCalculated

Design Principles for Blue-Emitting Materials

The development of stable and efficient blue-emitting materials remains a significant challenge in the fabrication of full-color displays and solid-state lighting, which rely on red, green, and blue (RGB) emitters. semanticscholar.org Benzimidazole derivatives are attractive candidates for blue fluorophores due to their wide energy gap and high thermal stability. nih.gov

Key design principles for achieving blue emission with benzimidazole-based molecules include:

Minimizing Conjugation: To produce a blue shift in emission, the extent of the π-conjugated system in the molecule is often intentionally limited. For instance, keeping the nitrogen atom at the 1-position of the benzimidazole ring unsubstituted can help minimize conjugation and favor blue emission. nih.gov

Creating Bipolar Hosts: In the context of OLEDs, particularly those using thermally activated delayed fluorescence (TADF), designing host materials with balanced charge transport for both holes and electrons is crucial. This can be achieved by combining an electron-accepting unit like benzimidazole with an electron-donating unit into a single "bipolar" molecule. nih.gov This architecture facilitates efficient charge recombination within the emissive layer.

Controlling Intermolecular Interactions: In the solid state, strong intermolecular stacking (π-π stacking) can lead to aggregation-caused quenching and a red-shift in emission, which is detrimental for achieving pure blue light. Molecular design strategies that introduce steric hindrance can disrupt crystallinity and reduce dye aggregation. mdpi.com This helps maintain the intrinsic blue emission of the individual molecules in the solid film. mdpi.com

Tuning Energy Levels: The HOMO and LUMO energy levels must be appropriately aligned with those of adjacent layers in an OLED device to ensure efficient injection of charge carriers (holes and electrons). The large separation between the HOMO and LUMO in many benzimidazole derivatives contributes to their potential as high-energy host materials suitable for blue phosphorescent emitters. nih.gov

Chemical Sensors and Probes (non-biological sensing)

The inherent fluorescence of the benzimidazole core provides a foundation for its application in the development of chemical sensors and probes. nih.gov The principle behind a fluorescent chemical sensor is that the interaction of the sensor molecule with a specific analyte causes a detectable change in its fluorescence properties, such as intensity (quenching or enhancement), emission wavelength, or fluorescence lifetime.

While specific studies on this compound as a non-biological sensor are not widely reported, the structural features of this class of compounds are relevant. The benzimidazole ring system, with its nitrogen atoms, and the carboxylate group can act as potential binding sites for various analytes, particularly metal ions. The coordination of a metal cation to the benzimidazole derivative can significantly alter the electronic structure of the fluorophore, leading to a change in its emission spectrum. This response can be calibrated for the quantitative detection of the target analyte. The excellent coordination ability of benzimidazoles with a wide range of metal cations makes them versatile ligands for sensor development. nih.gov

Corrosion Inhibition Mechanisms and Surface Interactions

Benzimidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.gov The efficacy of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net

The primary mechanism of corrosion inhibition by benzimidazole derivatives like this compound involves the following steps:

Adsorption: The inhibitor molecules adsorb onto the metal surface. This adsorption can occur through two main types of interactions: physisorption, which involves electrostatic forces between charged molecules and the charged metal surface, and chemisorption, which involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. nih.gov

Protective Film Formation: The adsorbed molecules form a protective film that blocks the active sites on the metal surface where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) would normally occur. nih.govresearchgate.net

The chemical structure of benzimidazole derivatives is key to their effectiveness. The imidazole (B134444) ring contains nitrogen atoms with lone pairs of electrons, and the aromatic ring possesses a high π-electron density. These features allow the molecule to interact strongly with the vacant d-orbitals of iron atoms on the steel surface. nih.gov The presence of the butyl carboxylate group can further influence the adsorption process and the properties of the protective film.

Studies on various benzimidazole derivatives show they typically act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions, though often with a predominant effect on one. nih.govnih.gov The adsorption process of these inhibitors on metal surfaces is often found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.net

Interactive Data Table: General Characteristics of Benzimidazole-based Corrosion Inhibitors

FeatureDescription
Inhibition Type Typically Mixed-Type (suppresses both anodic and cathodic reactions) nih.govresearchgate.net
Adsorption Mechanism Physisorption and/or Chemisorption nih.gov
Active Sites Nitrogen heteroatoms and π-electrons of the aromatic system nih.gov
Adsorption Isotherm Often follows the Langmuir adsorption isotherm researchgate.net
Effect Formation of a protective film on the metal surface nih.govresearchgate.net

Potential as Ligands or Catalysts in Organic Transformations

The benzimidazole framework is a common structural motif in N-heterocyclic carbene (NHC) ligands, which are widely used in organometallic chemistry and catalysis. While this compound itself is not an NHC precursor, its core structure is relevant. The nitrogen atoms in the imidazole ring possess lone pairs of electrons that can coordinate to metal centers, making benzimidazole derivatives effective ligands in coordination chemistry.

The ability of the benzimidazole moiety to coordinate with a variety of transition metals opens up the possibility of using its derivatives, including this compound, to form novel metal complexes. nih.gov These complexes could potentially exhibit catalytic activity in various organic transformations. The electronic and steric properties of the ligand, which can be tuned by substituents like the butyl carboxylate group, would play a crucial role in determining the reactivity and selectivity of the resulting catalyst. However, specific research demonstrating the application of this compound as a ligand or catalyst in organic transformations is not yet prominent in the literature.

Future Research Directions and Unexplored Avenues for Butyl 1h Benzo D Imidazole 5 Carboxylate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzimidazole (B57391) derivatives has traditionally relied on the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions, often requiring strong acids and high temperatures. acs.orgnih.gov Future research should focus on developing more sustainable and efficient synthetic routes for Butyl 1H-benzo[d]imidazole-5-carboxylate.

Eco-friendly approaches represent a significant area for exploration. The use of recyclable catalysts, such as zinc oxide nanoparticles (ZnO-NPs), has been shown to be effective in the synthesis of other benzimidazoles, offering advantages like higher yields and shorter reaction times. nih.gov Similarly, developing solvent-free reaction conditions is another promising avenue that aligns with the principles of green chemistry. asianpubs.org One-pot synthesis, where reactants are converted into a product in a single step, offers an efficient alternative to multi-step procedures, as demonstrated in the synthesis of related benzimidazole esters. mdpi.com The investigation of these methodologies could lead to more cost-effective and environmentally benign production of this compound.

Table 1: Comparison of Synthetic Methodologies for Benzimidazole Synthesis

Methodology Traditional Approach Proposed Sustainable Approach
Catalyst Strong acids (e.g., HCl, PPA) acs.org Recyclable nanocatalysts (e.g., ZnO-NPs) nih.gov
Reaction Conditions High temperatures, harsh dehydrating agents nih.gov Mild temperatures, solvent-free conditions asianpubs.org
Efficiency Often multi-step, moderate yields Potential for one-pot synthesis, higher yields mdpi.com
Environmental Impact Use of hazardous reagents and solvents Reduced waste, catalyst recyclability

Exploration of Advanced Computational Models for Property Prediction

Computational chemistry offers powerful tools for predicting the properties of molecules before their synthesis, saving significant time and resources. For this compound, the application of advanced computational models is a largely unexplored but highly promising field.

Density Functional Theory (DFT) calculations can be employed to optimize the molecular structure and predict key electronic properties. nih.govnih.gov For instance, determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the compound's electronic behavior and potential applications in materials science. researchgate.net Furthermore, creating a Molecular Electrostatic Potential (MEP) map can help identify reactive sites on the molecule, predicting its behavior in chemical reactions. mdpi.comresearchgate.net Should the compound be investigated for biological applications, in silico models can predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, which is a critical step in modern drug discovery. nih.gov

Table 2: Potential Computational Studies for this compound

Computational Method Predicted Properties Potential Application
Density Functional Theory (DFT) Optimized geometry, HOMO-LUMO gap, vibrational frequencies nih.gov Prediction of electronic properties, reactivity, and spectroscopic signatures
Molecular Electrostatic Potential (MEP) Electron density distribution, sites for nucleophilic/electrophilic attack researchgate.net Understanding intermolecular interactions and reaction mechanisms
ADMET Prediction Solubility, permeability, bioavailability, potential toxicity nih.gov Early-stage assessment for potential pharmaceutical development

Investigation of Polymorphism and Crystal Engineering

The solid-state structure of a compound can profoundly influence its physical properties, including solubility, stability, and bioavailability. Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical area of investigation that remains unexplored for this compound.

A systematic screening for polymorphs could reveal different crystalline arrangements with unique properties. Furthermore, the field of crystal engineering offers strategies to design new solid forms with desired characteristics. ul.ie This involves understanding and controlling intermolecular interactions, such as hydrogen bonds and π-π stacking, which dictate how molecules arrange themselves in a crystal. nih.govnih.gov Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts. nih.gov By forming co-crystals with other benign molecules (co-formers), it may be possible to rationally design solid forms of this compound with enhanced properties, a strategy that has been successfully applied to other active pharmaceutical ingredients. ul.ie

Integration into Hybrid Material Systems for Enhanced Functionality

The benzimidazole core is a well-known fluorophore and possesses interesting photophysical properties. mdpi.comresearchgate.net A significant future direction for research is the integration of this compound into hybrid material systems to create novel materials with enhanced or new functionalities.

By incorporating the molecule into polymer matrices or covalently linking it to inorganic nanoparticles, its intrinsic properties can be harnessed for various applications. For example, its fluorescent properties could be utilized in the development of chemical sensors or organic light-emitting diodes (OLEDs). The rigid, aromatic structure of the benzimidazole core also suggests potential applications in creating materials with high thermal stability. mdpi.com Additionally, some benzimidazole derivatives have shown effectiveness as anticorrosion agents for metals, an application that could be explored for this compound by incorporating it into protective coatings. nih.gov The creation of these hybrid systems would bridge the gap between molecular chemistry and materials science, opening up a wide range of advanced applications.

Q & A

Basic: What are the optimal alkylation conditions for modifying Butyl 1H-benzo[d]imidazole-5-carboxylate to enhance bioactivity?

Answer: Alkylation of the benzimidazole core can be achieved using alkyl halides (e.g., 4-phenyl butyl bromide) in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60°C. Post-reaction purification via hydrolysis (using HCl in dioxane) and recrystallization (e.g., ethyl acetate) ensures product stability. Monitoring reaction progress with TLC and isolating isomers (e.g., via column chromatography) is critical for structural fidelity .

Basic: How can NMR and HPLC be utilized to validate the purity and structure of synthesized this compound?

Answer:

  • NMR: Characterize aromatic protons (δ 7.68–8.40 ppm for benzimidazole protons) and ester groups (δ 3.87 ppm for methyl esters). ¹³C-NMR should confirm carbonyl carbons (δ ~166 ppm) and aromatic carbons (δ 112–144 ppm) .
  • HPLC: Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water gradients). Retention times (e.g., tR = 0.83 min) and UV absorbance (λ = 254 nm) help assess purity (>95%) .

Advanced: What methodologies are effective in evaluating tubulin polymerization inhibition by benzimidazole derivatives?

Answer:

  • Tubulin Polymerization Assay: Use purified tubulin (>99%) with fluorescence-based detection (e.g., excitation/emission at 355/450 nm). Compare polymerization rates (slope analysis) between test compounds and controls (e.g., paclitaxel or colchicine) .
  • Cell-Based Mitotic Blockage: Perform flow cytometry (propidium iodide staining) on HeLa cells treated with derivatives. G2/M phase arrest indicates microtubule disruption .

Advanced: How can crystallographic data resolve molecular interactions in this compound derivatives?

Answer:

  • Hydrogen Bonding Analysis: Identify O–H⋯N and O–H⋯O interactions (bond lengths: ~2.8–3.0 Å) using software like Mercury. These interactions stabilize 3D networks .
  • Packing Diagrams: Analyze along crystallographic axes (e.g., b-axis) to visualize π-π stacking or C–H⋯π interactions. Refinement parameters (Rint < 0.05, wR(F²) < 0.15) ensure data reliability .

Advanced: How do fluorination and hydroxylation impact the antioxidant activity of benzimidazole carboxylates?

Answer: Fluorine at the para-position of the phenyl ring enhances electron-withdrawing effects, stabilizing radical intermediates. Hydroxyl groups at ortho/meta positions (e.g., 2,3,4-trihydroxyphenyl) improve radical scavenging via H-bond donation. Compare DPPH/ABTS assay IC50 values (e.g., vs. ascorbic acid) to quantify activity .

Advanced: How can contradictions in biological activity data between structurally similar derivatives be resolved?

Answer:

  • Mechanistic Validation: Use orthogonal assays (e.g., tubulin polymerization + cell cycle analysis) to confirm target engagement. For example, MBIC's mitotic blockage in HeLa cells should correlate with tubulin depolymerization .
  • SAR Studies: Compare substituent effects (e.g., alkyl vs. aryl groups at position 1) on IC50 values. Molecular docking (e.g., with β-tubulin) identifies steric clashes or binding affinity differences .

Basic: What functional group transformations are applicable to generate bioactive analogs of this compound?

Answer:

  • Hydrazine Derivatives: React with hydrazine hydrate to form 2-hydrazinyl intermediates, then condense with aldehydes/ketones for hydrazone derivatives .
  • Ester Hydrolysis: Use LiOH/THF to convert esters to carboxylic acids, enabling further coupling (e.g., with phosphopeptides via HBTU/HOBt) .

Advanced: How can heterocyclic derivatives of this compound be designed for enhanced pharmacological profiles?

Answer:

  • Pyrazole Hybrids: Condense hydrazinyl intermediates with β-ketoesters (e.g., ethyl acetoacetate) under reflux. Purify via HPLC (ACN/H2O gradients) and validate with LC-MS (e.g., m/z 335.1 [M+H]⁺) .
  • Imidazole Fusion: Introduce imidazole-propyl chains via nucleophilic substitution. Monitor steric effects (e.g., dihedral angles >70°) on solubility .

Advanced: What computational methods complement crystallography in studying benzimidazole derivative stability?

Answer:

  • DFT Calculations: Optimize geometries (B3LYP/6-31G*) to compare experimental vs. theoretical bond lengths/angles.
  • Molecular Dynamics (MD): Simulate hydration shells around polar groups (e.g., ester carbonyls) to predict solubility .

Basic: Which analytical techniques are critical for post-synthesis characterization of benzimidazole-based compounds?

Answer:

  • Elemental Analysis: Confirm C/H/N ratios (±0.4% deviation).
  • Mass Spectrometry: Use ESI-MS for molecular ion peaks (e.g., m/z 410.86 for C20H19ClN6O2) .
  • IR Spectroscopy: Identify S–H (2634 cm⁻¹) or N–H (3395 cm⁻¹) stretches in intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.